N,N-dimethyldecan-1-amine;hydrochloride
Description
Contextualization of Long-Chain Tertiary Amine Hydrochlorides in Chemical Science
Long-chain tertiary amine hydrochlorides are a significant class of amphiphilic molecules, characterized by a polar head group and a nonpolar hydrocarbon tail. This dual nature allows them to exhibit surface-active properties, making them valuable in a wide range of chemical and industrial applications. In chemical science, these compounds are of particular interest for their ability to self-assemble in solution, forming micelles, vesicles, and other aggregates. This behavior is fundamental to their function as detergents, emulsifiers, and phase transfer catalysts. The study of long-chain tertiary amine hydrochlorides provides valuable insights into the principles of molecular self-assembly, interfacial phenomena, and the hydrophobic effect.
Historical Perspective on the Study of Alkylamine Salts
The study of alkylamine salts dates back to the early developments in organic chemistry. Initially, research focused on the basic properties of amines and their reactions with acids to form salts. As the understanding of molecular structure and intermolecular forces grew, the unique properties of long-chain alkylamine salts as surfactants became a subject of investigation. The development of techniques such as surface tension measurements and conductivity studies allowed for the quantitative analysis of their behavior in solution, leading to the concept of the critical micelle concentration (CMC). Over the years, the focus has expanded to include the synthesis of a wide variety of alkylamine salts with tailored properties for specific applications in materials science, colloid chemistry, and biological systems.
Significance of N,N-Dimethyldecan-1-amine Hydrochloride as a Model Compound for Academic Investigation
The study of this and similar tertiary amine hydrochlorides contributes to a deeper understanding of structure-property relationships in surfactants. For instance, investigations into the triboelectric properties of tertiary amine hydrochlorides have revealed that salt formation significantly impacts their charging behavior. jst.go.jp Such fundamental studies are crucial for the rational design of new amphiphilic materials with specific and predictable functionalities.
Research Gaps and Opportunities in the Field of Amphiphilic Amine Salts
Despite extensive research on surfactants, there remain significant research gaps and opportunities in the field of amphiphilic amine salts. One area of active investigation is the precise control over the morphology of self-assembled structures. While the formation of spherical micelles is well-understood, the factors that govern the transition to other structures, such as worm-like micelles or vesicles, are still being explored.
Another opportunity lies in the development of "smart" or responsive amphiphilic amine salts. These are molecules that can change their properties in response to external stimuli such as pH, temperature, or light. Such materials have potential applications in targeted drug delivery, controlled release systems, and advanced materials.
Furthermore, there is a growing interest in the environmental impact and biodegradability of surfactants. Research into the design of effective and environmentally benign amphiphilic amine salts is a critical area of future development. The study of the micellization behavior of these compounds, including the thermodynamic parameters of micelle formation, is essential for optimizing their performance and environmental profile. nih.govnih.gov
Aims and Scope of Academic Inquiry into N,N-Dimethyldecan-1-amine Hydrochloride
The primary aims of academic inquiry into N,N-dimethyldecan-1-amine hydrochloride and related compounds are to:
Elucidate Fundamental Principles: To gain a deeper understanding of the fundamental principles of self-assembly, including the thermodynamics and kinetics of micellization.
Establish Structure-Property Relationships: To systematically investigate how variations in the molecular structure, such as alkyl chain length and headgroup polarity, affect the physicochemical properties and aggregation behavior of these surfactants.
Explore Novel Applications: To investigate the potential of these compounds in emerging technological areas, such as nanotechnology, materials science, and biotechnology.
Develop Predictive Models: To develop theoretical and computational models that can accurately predict the behavior of these surfactants in solution and at interfaces, thereby facilitating the design of new molecules with desired properties.
The scope of this research is interdisciplinary, spanning organic synthesis, physical chemistry, colloid and surface science, and materials engineering.
Structure
3D Structure of Parent
Properties
CAS No. |
10237-16-8 |
|---|---|
Molecular Formula |
C12H28ClN |
Molecular Weight |
221.81 g/mol |
IUPAC Name |
N,N-dimethyldecan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H27N.ClH/c1-4-5-6-7-8-9-10-11-12-13(2)3;/h4-12H2,1-3H3;1H |
InChI Key |
ICMYIQTVBRLNEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(C)C.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of N,n Dimethyldecan 1 Amine and Its Hydrochloride Salt
Synthesis of N,N-Dimethyldecan-1-amine (Tertiary Amine Precursor)
The preparation of N,N-dimethyldecan-1-amine, a tertiary amine, can be approached through various chemical strategies. The most common and effective methods include the alkylation of primary or secondary amines and reductive amination protocols.
Alkylation Routes from Primary or Secondary Amines
Alkylation of primary or secondary amines is a fundamental method for the synthesis of tertiary amines. This approach involves the reaction of a suitable amine with an alkylating agent.
One direct method is the reaction of decylamine (B41302) (a primary amine) or N-methyldecylamine (a secondary amine) with a methylating agent. Common methylating agents include methyl halides (e.g., methyl iodide) or dimethyl sulfate. researchgate.net The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkylating agent. To favor the formation of the tertiary amine and minimize the formation of a quaternary ammonium (B1175870) salt, the reaction conditions, such as stoichiometry and temperature, must be carefully controlled.
A typical reaction involves the treatment of 1-bromodecane (B1670165) with dimethylamine (B145610). This reaction provides a direct route to the desired tertiary amine. The general scheme for this alkylation is as follows:
CH₃(CH₂)₉Br + 2(CH₃)₂NH → CH₃(CH₂)₉N(CH₃)₂ + (CH₃)₂NH₂⁺Br⁻
In this process, an excess of dimethylamine is often used to act as both the nucleophile and a base to neutralize the hydrogen bromide formed, driving the reaction to completion.
| Parameter | Condition | Reference |
| Starting Material | 1-Bromodecane, Dimethylamine | chemicalbook.com |
| Solvent | Typically a polar aprotic solvent like THF or acetonitrile | General Alkylation Protocols |
| Temperature | Varies, often elevated to increase reaction rate | General Alkylation Protocols |
| Key Feature | Direct formation of the C-N bond | researchgate.net |
Reductive Amination Strategies
Reductive amination is a highly efficient method for the synthesis of amines. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of N,N-dimethyldecan-1-amine, two primary reductive amination pathways are particularly relevant:
Reaction of Decanal with Dimethylamine: Decanal can be reacted with dimethylamine in the presence of a reducing agent to yield N,N-dimethyldecan-1-amine. The reaction first forms an iminium ion, which is then reduced. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. koreascience.kryoutube.com Sodium cyanoborohydride is often preferred as it is selective for the iminium ion over the aldehyde. wikipedia.org
| Parameter | Condition | Reference |
| Starting Materials | Decanal, Dimethylamine | koreascience.krresearchgate.net |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) or H₂/Catalyst | wikipedia.orgresearchgate.net |
| Solvent | Methanol or Ethanol | youtube.com |
| Catalyst (for hydrogenation) | Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) | rsc.org |
| Yield | Generally high | koreascience.kr |
Eschweiler-Clarke Reaction: This classic named reaction provides a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde (B43269). wikipedia.org Starting with decylamine, the reaction with formaldehyde initially forms an iminium ion, which is then reduced by formic acid. The formic acid acts as the hydride donor, and the reaction is driven forward by the formation of carbon dioxide. nrochemistry.com A key advantage of the Eschweiler-Clarke reaction is that it specifically yields the tertiary amine without the formation of quaternary ammonium salts. wikipedia.org For the synthesis of N,N-dimethyldecan-1-amine from decylamine, the reaction would proceed in two successive methylation steps.
| Parameter | Condition | Reference |
| Starting Material | Decylamine | researchgate.net |
| Reagents | Formaldehyde, Formic Acid | wikipedia.orgnrochemistry.com |
| Temperature | Typically heated to 80-100 °C | researchgate.netnrochemistry.com |
| Key Feature | Avoids over-alkylation to the quaternary salt | wikipedia.org |
| Yield | Can be high, often exceeding 70-80% | researchgate.net |
Decarboxylation-Based Synthetic Approaches (if applicable)
Currently, there is no widely established or practical decarboxylation-based synthetic approach for the direct synthesis of N,N-dimethyldecan-1-amine.
Stereoselective Synthesis of Analogues (if applicable)
The synthesis of N,N-dimethyldecan-1-amine itself does not involve the creation of a chiral center. Therefore, stereoselective synthesis is not applicable to this specific compound.
Formation and Purification of N,N-Dimethyldecan-1-amine Hydrochloride
The hydrochloride salt of N,N-dimethyldecan-1-amine is typically prepared through a straightforward acid-base reaction, followed by purification to obtain a crystalline solid.
Acid-Base Reaction Equilibrium and Thermodynamics
N,N-dimethyldecan-1-amine, as a tertiary amine, possesses a lone pair of electrons on the nitrogen atom, rendering it basic. It readily reacts with strong acids, such as hydrochloric acid (HCl), in an exothermic neutralization reaction to form the corresponding ammonium salt, N,N-dimethyldecan-1-amine hydrochloride.
The reaction can be represented by the following equilibrium:
CH₃(CH₂)₉N(CH₃)₂ + HCl ⇌ [CH₃(CH₂)₉NH(CH₃)₂]⁺Cl⁻
This equilibrium lies far to the right, especially in the presence of a strong acid like HCl. The reaction is thermodynamically favorable, with a negative enthalpy of neutralization (ΔHn). For the neutralization of strong acids with strong bases, the enthalpy of neutralization is typically around -57 to -58 kJ/mol. For a tertiary amine, which is a weaker base than hydroxide (B78521), the enthalpy of neutralization is expected to be slightly less exothermic.
The formation of the salt is often carried out by treating a solution of the amine in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether) with a solution of hydrogen chloride (either aqueous or gaseous). The hydrochloride salt, being ionic, is often less soluble in organic solvents than the free amine, leading to its precipitation.
Crystallization and Polymorphism Studies
Detailed experimental studies on the crystallization and potential polymorphism of N,N-dimethyldecan-1-amine hydrochloride are not extensively available in publicly accessible literature. The formation of the hydrochloride salt is typically achieved by treating the free amine, N,N-dimethyldecan-1-amine, with hydrochloric acid in a suitable solvent.
Generally, the crystallization process for such an amine salt would involve dissolving the N,N-dimethyldecan-1-amine free base in a non-protic organic solvent, followed by the stoichiometric addition of a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol). The salt precipitates from the solution and can be isolated by filtration. Recrystallization from an appropriate solvent system can then be performed to achieve higher purity.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a possibility for long-chain alkylamine salts. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. However, without specific crystallographic studies for N,N-dimethyldecan-1-amine hydrochloride, any discussion of its polymorphic behavior remains speculative. Characterization of any potential polymorphs would require techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and vibrational spectroscopy (FTIR, Raman).
Chemical Reactivity and Derivatization Studies
The chemical reactivity of N,N-dimethyldecan-1-amine is primarily centered around the lone pair of electrons on the nitrogen atom, making it a nucleophile and a base. This reactivity allows for various derivatization reactions, including N-oxidation and quaternization.
N-Oxidation Reactions to N,N-Dimethyldecylamine N-oxide
The oxidation of the tertiary amine N,N-dimethyldecan-1-amine leads to the formation of N,N-dimethyldecylamine N-oxide, a compound with applications as a nonionic or amphoteric surfactant. This conversion involves the formation of a coordinate covalent bond between the nitrogen and an oxygen atom.
The oxidation of tertiary amines proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic oxygen of an oxidizing agent. pearson.comwayne.edu In the case of oxidation by hydrogen peroxide (H₂O₂), the reaction mechanism involves the amine's lone pair of electrons attacking one of the peroxide's oxygen atoms. This process is often facilitated by a protic solvent, which can help stabilize the transition state and assist in the departure of a water molecule as the leaving group. wayne.edu
A variety of oxidizing agents can be employed for the synthesis of N,N-dimethyldecylamine N-oxide, with the choice of reagent and conditions affecting the reaction's efficiency and selectivity. Hydrogen peroxide is a common and environmentally benign oxidant. journalijar.com Peracids, such as peracetic acid, are also effective for this transformation. smolecule.com
Reaction conditions are crucial for optimizing the yield and purity of the N-oxide. The oxidation is typically performed at elevated temperatures, often in the range of 60–80°C. Catalysts can be used to enhance the reaction rate and selectivity. For instance, vanadium complexes, like vanadium oxyacetylacetonate, have been used to catalyze the oxidation of tertiary amines with tert-butyl hydroperoxide. orgsyn.org Another catalytic system employs Mg-Al hydrotalcite to facilitate oxidation with hydrogen peroxide, achieving high yields.
Table 1: Reaction Conditions for N-Oxidation of N,N-Dimethyldecylamine
| Oxidizing Agent | Catalyst/Additive | Temperature | Typical Reaction Time | Reference |
|---|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | None | 60–80°C | 4–6 hours | |
| Hydrogen Peroxide (H₂O₂) | Mg-Al-O-t-Bu hydrotalcite / Benzonitrile | 65°C | Not Specified | |
| tert-Butyl Hydroperoxide | Vanadium oxyacetylacetonate | 65–70°C | Not Specified | orgsyn.org |
| Peracetic Acid | None | Controlled Conditions | Not Specified | smolecule.com |
Quaternization Reactions to Form Quaternary Ammonium Salts
N,N-dimethyldecan-1-amine readily undergoes quaternization reactions with alkyl halides to form quaternary ammonium salts (QAS). researchgate.netrsc.org This reaction, known as the Menshutkin reaction, is a bimolecular nucleophilic substitution (Sₙ2) process. researchgate.netnih.gov The tertiary amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, which results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion. nih.gov The resulting quaternary ammonium cation, paired with the halide anion, forms the salt.
The rate of the Menshutkin reaction is influenced by the nature of the alkyl halide, the solvent, and the temperature. researchgate.netrsc.org Common alkylating agents include methyl chloride, benzyl (B1604629) chloride, dimethyl sulfate, and diethyl sulfate. researchgate.net
The structure of the resulting quaternary ammonium salt can be tailored by selecting the appropriate alkylating agent. This allows for the synthesis of both symmetrical and unsymmetrical derivatives.
Unsymmetrical Quaternary Derivatives: These are formed when N,N-dimethyldecan-1-amine is reacted with an alkylating agent that introduces an alkyl group different from the methyl or decyl groups already present on the nitrogen. For example, reaction with benzyl chloride yields N-benzyl-N,N-dimethyl-decan-1-aminium chloride. researchgate.net Similarly, reaction with methyl iodide produces N,N,N-trimethyl-decan-1-aminium iodide. researchgate.net The use of dimethyl carbonate as a greener alkylating agent has also been explored. rsc.org
Symmetrical Quaternary Derivatives: A truly symmetrical quaternary ammonium salt, such as tetradecylammonium, cannot be synthesized from N,N-dimethyldecan-1-amine in a single step. However, a product with three identical substituents can be formed, such as the aforementioned N,N,N-trimethyl-decan-1-aminium iodide. To synthesize a quaternary salt with two decyl groups, one would need to start from a different precursor, such as N-methyldidecylamine. nbinno.com
Table 2: Examples of Quaternization Reactions of N,N-Dimethyldecylamine
| Alkylating Agent | Solvent | Resulting Quaternary Ammonium Salt | Classification | Reference |
|---|---|---|---|---|
| Methyl Iodide | Methanol | N,N,N-trimethyldecan-1-aminium iodide | Unsymmetrical | researchgate.net |
| Benzyl Chloride | Methanol | N-benzyl-N,N-dimethyldecan-1-aminium chloride | Unsymmetrical | researchgate.net |
| Dimethyl Carbonate (DMC) | Various | N,N,N-trimethyldecan-1-aminium methylcarbonate | Unsymmetrical | rsc.org |
Influence of Alkylating Agents and Reaction Kinetics
The synthesis of N,N-dimethyldecan-1-amine from its primary amine precursor, decan-1-amine, is critically influenced by the choice of alkylating agent and the corresponding reaction kinetics. The direct alkylation of amines can be challenging due to the potential for over-alkylation. masterorganicchemistry.com The nucleophilicity of the amine increases with each alkylation step (primary < secondary < tertiary), often leading to a mixture of mono-, di-, and tri-alkylated products, and even quaternary ammonium salts. masterorganicchemistry.com
A common and often more controlled method for the N,N-dimethylation of primary amines is reductive amination. This process typically involves the reaction of the primary amine with an excess of formaldehyde in the presence of a reducing agent, such as formic acid (Eschweiler-Clarke reaction), sodium borohydride, or catalytic hydrogenation. researchgate.netresearchgate.net The Eschweiler-Clarke reaction, for example, uses formaldehyde as the source of the methyl groups and formic acid as the reducing agent, which is an effective method for producing tertiary amines. researchgate.net
The kinetics of N-alkylation are crucial for maximizing the yield of the desired secondary or tertiary amine. Studies on the N-alkylation of primary amines have shown that the rate constants for the formation of the secondary amine (k₁) and the tertiary amine (k₂) can vary significantly depending on the alkylating agent used. nih.gov For instance, the ratio of these rate constants (k₂/k₁) indicates the propensity for the reaction to proceed to the tertiary amine. A lower k₂/k₁ ratio is desirable when the secondary amine is the target, while a higher ratio can be acceptable for synthesizing tertiary amines, though it still risks the formation of quaternary salts.
Table 1: Influence of Alkylating Agents on N-Alkylation of Primary Amines
| Alkylating Agent | Reaction Type | Key Kinetic Characteristics | Typical Products |
| Methyl Iodide (CH₃I) | Direct Alkylation (Sɴ2) | Highly reactive, often leads to "exhaustive methylation" where the reaction proceeds to the quaternary ammonium salt. Difficult to control. organicchemistrytutor.com | Mixture of secondary, tertiary, and quaternary ammonium salts. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Direct Alkylation (Sɴ2) | A strong methylating agent, similar to methyl iodide, but can offer slightly better control in some cases. researchgate.net | Mixture of methylated amines. |
| Formaldehyde/Formic Acid | Reductive Amination | Generally provides high yields of the N,N-dimethylated product without forming quaternary ammonium salts. researchgate.net | Primarily the desired tertiary amine. |
| Formaldehyde/H₂ (Catalytic) | Reductive Amination | A "green" and efficient method using a heterogeneous catalyst (e.g., Ru/C) and hydrogen gas. researchgate.netnih.gov | High selectivity for the N,N-dimethylated product. |
Elimination Reactions (e.g., Hofmann Elimination)
N,N-dimethyldecan-1-amine can undergo elimination reactions, with the Hofmann elimination being a characteristic example for tertiary amines and quaternary ammonium salts. wikipedia.orgorganicreactions.org This reaction converts an amine into an alkene. wikipedia.org The process involves a sequence of steps designed to create a good leaving group, which is then eliminated to form a double bond. organicchemistrytutor.combyjus.com
The Hofmann elimination pathway for N,N-dimethyldecan-1-amine is as follows:
Exhaustive Methylation: The starting tertiary amine, N,N-dimethyldecan-1-amine, is treated with an excess of a methylating agent, typically methyl iodide (CH₃I). This Sɴ2 reaction converts the tertiary amine into a quaternary ammonium iodide salt, N,N,N-trimethyldecan-1-ammonium iodide. wikipedia.orgbyjus.com The trimethylammonium group is an excellent leaving group.
Anion Exchange: The iodide salt is then treated with silver oxide (Ag₂O) and water. This step replaces the iodide anion with a hydroxide anion, forming N,N,N-trimethyldecan-1-ammonium hydroxide. wikipedia.orglibretexts.org Silver oxide facilitates this by precipitating silver iodide.
Thermal Elimination: The quaternary ammonium hydroxide is heated (typically 100-200 °C), which induces an E2 elimination reaction. libretexts.org The hydroxide ion acts as a strong base, abstracting a proton from the β-carbon (the second carbon of the decyl chain).
A key feature of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule . This rule states that the major alkene product is the least substituted (least stable) one. byjus.comlibretexts.org This is attributed to the steric bulk of the trimethylammonium leaving group, which makes the protons on the less sterically hindered β-carbon more accessible to the base. wikipedia.org
For N,N,N-trimethyldecan-1-ammonium hydroxide, the elimination results in the formation of dec-1-ene , trimethylamine, and water.
Functionalization of the Alkyl Chain (e.g., unsaturation, halogenation)
Direct functionalization of the C₁₀ alkyl chain of N,N-dimethyldecan-1-amine can be challenging due to the reactivity of the tertiary amine group, which can act as a base or nucleophile, potentially interfering with many standard functionalization reactions. Therefore, a more common and synthetically viable approach is to introduce the desired functionality onto the ten-carbon backbone before the introduction or formation of the amine group.
Synthesis via Pre-functionalized Precursors:
Unsaturation: To synthesize an unsaturated analogue, such as N,N-dimethyldec-9-en-1-amine, one would typically start with an unsaturated precursor like 10-bromodec-1-ene. This haloalkene could then be reacted with dimethylamine in a nucleophilic substitution reaction to form the desired unsaturated tertiary amine.
Halogenation: Similarly, to prepare a terminally halogenated derivative like 10-chloro-N,N-dimethyldecan-1-amine, a common route would involve starting with a di-functional precursor such as 1,10-decanediol. The diol could be selectively mono-protected, the free hydroxyl group converted to the amine (via a tosylate or mesylate intermediate followed by reaction with dimethylamine), and the protecting group removed. The remaining terminal hydroxyl group could then be converted to a halide (e.g., using thionyl chloride for a chloro- derivative). An alternative is to start with a molecule like 10-bromodecan-1-ol, convert the alcohol to the dimethylamine, and retain the terminal bromine.
These multi-step synthetic strategies, while more complex, offer precise control over the final structure and avoid the side reactions associated with attempting to directly functionalize the saturated alkyl chain in the presence of a reactive amine.
Advanced Spectroscopic and Analytical Characterization for Structural and Compositional Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. For N,N-dimethyldecan-1-amine hydrochloride, 1D (¹H and ¹³C) and 2D NMR experiments are employed to assign the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of N,N-dimethyldecan-1-amine hydrochloride displays distinct signals corresponding to the different types of protons in the molecule. The presence of the hydrochloride salt causes significant downfield shifts for protons near the positively charged nitrogen atom due to deshielding effects.
The key proton signals are:
A triplet at approximately 0.88 ppm, integrating to three protons, is assigned to the terminal methyl group (C10-H₃) of the decyl chain.
A broad multiplet observed in the range of 1.25-1.45 ppm corresponds to the protons of the central methylene groups (C3-H₂ to C9-H₂) in the alkyl chain.
A multiplet around 1.85 ppm can be attributed to the methylene protons at the C2 position, adjacent to the C1 carbon.
A singlet at approximately 2.74 ppm, integrating to six protons, represents the two equivalent N-methyl groups (-N(CH₃)₂). chemicalbook.com The protonation of the amine nitrogen causes this signal to shift downfield compared to the free amine.
The methylene protons directly attached to the nitrogen atom (C1-H₂) are expected to be the most deshielded of the alkyl chain protons, appearing as a multiplet near 3.23 ppm. researchgate.net
A broad signal, often variable in position and potentially coupled to the protons on the N-methyl and C1 carbons, corresponds to the ammonium (B1175870) proton (N⁺-H).
The following table summarizes the predicted ¹H NMR spectral data for N,N-dimethyldecan-1-amine hydrochloride.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Terminal -CH₃ (C10) | ~ 0.88 | Triplet | 3H |
| -(CH₂)₇- (C3-C9) | ~ 1.25 - 1.45 | Multiplet | 14H |
| -CH₂- (C2) | ~ 1.85 | Multiplet | 2H |
| -N⁺(CH₃)₂ | ~ 2.74 | Singlet | 6H |
| -CH₂-N⁺- | ~ 3.23 | Multiplet | 2H |
| -N⁺H- | Variable | Broad Singlet | 1H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Similar to the ¹H NMR spectrum, carbons closer to the electronegative nitrogen atom are shifted to a lower field.
The expected assignments for the carbon signals are:
The terminal methyl carbon (C10) of the decyl chain appears at the highest field, around 14.1 ppm.
The signals for the central methylene carbons (C3-C9) resonate in the range of 22.7 to 31.9 ppm.
The carbon of the methylene group at position C2 is typically found around 26.5 ppm.
The two equivalent N-methyl carbons (-N(CH₃)₂) are expected to appear in the region of 40-50 ppm.
The C1 carbon, being directly bonded to the nitrogen atom, is significantly deshielded and appears further downfield, at approximately 60 ppm.
The table below details the predicted ¹³C NMR chemical shifts for N,N-dimethyldecan-1-amine hydrochloride.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Terminal -CH₃ (C10) | ~ 14.1 |
| -(CH₂)₇- (C3-C9) | ~ 22.7 - 31.9 |
| -CH₂- (C2) | ~ 26.5 |
| -N⁺(CH₃)₂ | ~ 45.0 |
| -CH₂-N⁺- (C1) | ~ 60.0 |
Two-dimensional (2D) NMR experiments are instrumental in making unambiguous assignments of the ¹H and ¹³C spectra by revealing connectivity between atoms. science.gov
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For N,N-dimethyldecan-1-amine hydrochloride, COSY would show correlations between the C10-H₃ protons and the C9-H₂ protons, and sequentially along the entire decyl chain (C9-H₂ with C8-H₂, etc.), confirming the linear structure of the alkyl group. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. sdsu.edu This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. For example, it would show a cross-peak connecting the ¹H signal at ~3.23 ppm with the ¹³C signal at ~60.0 ppm, confirming their assignment to the C1 position.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds. sdsu.edu HMBC is particularly useful for establishing connectivity across quaternary carbons or heteroatoms. Key correlations for this molecule would include cross-peaks between the N-methyl protons (~2.74 ppm) and the C1 carbon (~60.0 ppm), as well as between the C1 protons (~3.23 ppm) and the N-methyl carbons (~45.0 ppm). These correlations confirm the attachment of the dimethylamino group to the decyl chain.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
The FT-IR spectrum of N,N-dimethyldecan-1-amine hydrochloride shows characteristic absorption bands that confirm the presence of its key functional groups.
C-H Stretching: Strong absorption bands are observed in the 2850-2960 cm⁻¹ region, which are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups of the long alkyl chain. nih.gov
N-H Stretching: A very prominent, broad absorption band is expected in the 2400-2700 cm⁻¹ range. This is a hallmark of the N⁺-H stretch in a tertiary amine salt, which distinguishes it from the free amine. nist.gov
C-H Bending: Vibrations corresponding to the bending of C-H bonds appear at lower frequencies. A band around 1465 cm⁻¹ is due to the scissoring motion of the methylene (-CH₂-) groups.
C-N Stretching: The stretching vibration for the C-N bond typically appears in the fingerprint region of the spectrum, between 1000 and 1250 cm⁻¹.
Raman spectroscopy is a complementary technique to FT-IR and is particularly sensitive to non-polar bonds.
C-H Stretching: Similar to IR spectroscopy, the Raman spectrum will show strong bands in the 2800-3000 cm⁻¹ region corresponding to C-H stretching vibrations of the alkyl chain.
C-C Stretching: The carbon backbone of the decyl chain gives rise to a series of bands in the 800-1200 cm⁻¹ region, which are characteristic of C-C single bond stretching.
C-N Stretching: The C-N bond vibration is also Raman active and would be expected in the spectrum. The symmetrical vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.
Mass Spectrometry for Molecular Formula and Fragmentation Patterns
Mass spectrometry is a pivotal analytical technique for elucidating the structure and confirming the molecular weight of N,N-dimethyldecan-1-amine and its hydrochloride salt. Different ionization methods provide complementary information regarding the molecule's formula and fragmentation behavior.
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of polar and ionic compounds such as N,N-dimethyldecan-1-amine hydrochloride. As a soft ionization technique, it typically keeps the molecule intact, allowing for precise molecular weight determination. When analyzed in positive ion mode, the compound is expected to readily form a protonated molecular ion of the free amine, [M+H]⁺.
The analysis is often performed by coupling liquid chromatography with mass spectrometry (LC-MS) dss.go.th. For quantitative analysis, derivatization strategies may be employed to enhance detection sensitivity. These strategies involve reacting the amine functional group to introduce a tag that is more readily ionized nih.govnih.gov. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural information.
Table 1: Expected ESI-MS Ions for N,N-dimethyldecan-1-amine
| Ion Species | Description | Calculated m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion of the free amine | ~186.22 |
Note: The exact mass can vary slightly based on isotopic composition.
Gas Chromatography-Mass Spectrometry (GC-MS) provides detailed information on the fragmentation patterns of volatile, thermally stable compounds under electron ionization (EI). While the hydrochloride salt itself is non-volatile, GC-MS analysis is performed on the free amine, N,N-dimethyldecan-1-amine nist.gov. The resulting mass spectrum serves as a molecular fingerprint, characterized by a specific set of fragment ions.
Upon electron impact, the N,N-dimethyldecan-1-amine molecule (C₁₂H₂₇N, molecular weight: 185.35 g/mol ) undergoes characteristic fragmentation nist.gov. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation.
The most significant fragmentation involves the loss of a nonyl (C₉H₁₉) radical, resulting in the formation of the dimethyliminium ion ([CH₂=N(CH₃)₂]⁺) at a mass-to-charge ratio (m/z) of 58. This fragment is typically the base peak in the mass spectrum of N,N-dimethylalkylamines. Other less prominent fragments arise from cleavage at different points along the alkyl chain or the loss of a methyl group.
Table 2: Key Fragmentation Data for N,N-dimethyldecan-1-amine from Electron Ionization (EI) GC-MS
| m/z Value | Proposed Ion Fragment | Fragmentation Pathway |
|---|---|---|
| 185 | [C₁₂H₂₇N]⁺ | Molecular Ion (M⁺) |
| 170 | [C₁₁H₂₄N]⁺ | Loss of a methyl radical (•CH₃) from the nitrogen atom |
Data derived from typical fragmentation patterns of N,N-dimethylalkylamines nist.govdocbrown.info.
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides insights into crystal structure, conformation, and phase purity.
Single Crystal X-ray Diffraction (SCXRD) is a powerful technique that provides the precise spatial coordinates of every atom within a single crystal, allowing for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and stereochemistry encyclopedia.pubrsc.org.
To perform this analysis on N,N-dimethyldecan-1-amine hydrochloride, a high-quality single crystal of the compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to solve and refine the crystal structure.
The expected results from an SCXRD analysis would:
Confirm the ionic nature of the salt, showing the electrostatic interaction between the protonated tertiary amine (the N,N-dimethyldecylammonium cation) and the chloride anion.
Determine the precise conformation of the decyl chain in the solid state, which is often a low-energy, extended all-trans conformation.
Structure refinement would be carried out using specialized software programs like SHELXL researchgate.net.
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is used to identify the crystalline phase of a compound and can distinguish between different polymorphs (different crystal structures of the same compound).
In PXRD, a powdered sample of N,N-dimethyldecan-1-amine hydrochloride is exposed to X-rays, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the material's crystal lattice.
This technique is primarily used for:
Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns to confirm the identity of the material.
Purity Analysis: Detecting the presence of crystalline impurities or different polymorphic forms.
Quality Control: Ensuring batch-to-batch consistency in the crystalline form of the final product.
The experimental powder pattern can be compared to a theoretical pattern calculated from single-crystal X-ray diffraction data to confirm the bulk sample's structure researchgate.net.
Thermal Analysis Techniques (e.g., DSC, TGA) in Solid-State Research
Thermal analysis techniques are critical for characterizing the solid-state properties of N,N-dimethyldecan-1-amine hydrochloride. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information regarding the material's thermal stability, melting behavior, and decomposition profile.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For N,N-dimethyldecan-1-amine hydrochloride, a DSC thermogram would reveal key thermal events. An endothermic peak would indicate the melting point of the crystalline solid. The temperature and enthalpy of this transition are important indicators of purity and crystalline form. Other events, such as solid-state phase transitions or the presence of polymorphs, could also be identified.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. ekb.eg A TGA curve for N,N-dimethyldecan-1-amine hydrochloride would show the temperature at which the compound begins to decompose. ekb.eg The analysis, typically conducted under an inert nitrogen atmosphere, reveals the thermal stability of the compound and can indicate the presence of residual solvents or water if mass loss occurs at lower temperatures. The TGA curve provides a clear profile of decomposition, showing the temperature ranges of stability and the number of decomposition steps. ekb.eg Coupling the TGA instrument to an infrared spectrometer (TGA-IR) could allow for the identification of gaseous products evolved during decomposition. researchgate.net
Table 4: Data Obtained from Thermal Analysis
| Technique | Parameter Measured | Information Gained for N,N-dimethyldecan-1-amine hydrochloride |
|---|---|---|
| DSC | Heat Flow (mW) vs. Temperature (°C) | Melting Point (Tm): Temperature of the primary endothermic peak. Enthalpy of Fusion (ΔHf): Energy required to melt the sample; related to crystallinity. Polymorphism: Presence of multiple melting peaks or other solid-state transitions. |
| TGA | Mass (%) vs. Temperature (°C) | Onset of Decomposition (Tonset): Temperature at which significant mass loss begins, indicating thermal stability. Decomposition Profile: Single or multi-step degradation process. Residual Mass: Amount of material remaining at the end of the analysis. |
Physicochemical Behavior and Self Assembly Mechanisms in Solution
Micellization Phenomena and Critical Micelle Concentration (CMC) Determination
The formation of micelles is a hallmark characteristic of surfactants in solution. For N,N-dimethyldecan-1-amine hydrochloride, this process involves the spontaneous aggregation of its cationic monomers above a certain concentration, known as the Critical Micelle Concentration (CMC). Below the CMC, the surfactant molecules exist predominantly as individual ions. As the concentration increases to the CMC, the hydrophobic decyl chains of the N,N-dimethyldecan-1-amine cations begin to associate to minimize their contact with water, forming a hydrophobic core. The hydrophilic dimethylammonium head groups remain on the exterior, interacting with the surrounding aqueous environment. This self-assembly into micelles leads to a significant change in the physicochemical properties of the solution, such as surface tension and conductivity, which are often utilized to determine the CMC.
Factors Influencing Micellar Formation
The CMC of N,N-dimethyldecan-1-amine hydrochloride is not a fixed value but is influenced by several external factors:
Concentration: As the fundamental trigger for micellization, the concentration of the surfactant is the primary determinant. Micelle formation is a cooperative process that occurs only when the monomer concentration reaches the CMC.
Temperature: The effect of temperature on the CMC of ionic surfactants is often complex, typically exhibiting a U-shaped curve where the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. researchgate.net This behavior is a result of two opposing effects: the decreased hydration of the hydrophilic head group which favors micellization, and the disruption of the structured water around the hydrophobic tail which disfavors it. For decyltrimethylammonium bromide, a minimum CMC is observed around 300 K. mdpi.com
pH: The pH of the solution can significantly impact the micellization of amine-based surfactants. For N,N-dimethyldecan-1-amine hydrochloride, the dimethylammonium head group is cationic. In acidic to neutral solutions, the head group remains protonated and charged, promoting micelle formation driven by the hydrophobic effect. At higher pH values, deprotonation of the amine can occur, reducing the electrostatic repulsion between head groups and potentially lowering the CMC. However, if the amine becomes fully deprotonated and loses its charge, the amphiphilic balance is altered, which can destabilize micelles. Studies on similar primary amines have shown that the degree of protonation substantially affects the CMC, with non-protonated forms having a greater tendency to aggregate. researchgate.net
Ionic Strength: The addition of an electrolyte, which increases the ionic strength of the solution, generally leads to a decrease in the CMC of ionic surfactants. The added ions can shield the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle, thereby promoting aggregation at a lower surfactant concentration. nih.gov This effect is well-documented for cationic surfactants, where the addition of salts like NaCl can significantly lower the CMC. nih.gov
Table 1: Illustrative Critical Micelle Concentration (CMC) of a Related Cationic Surfactant (Decyltrimethylammonium Bromide) under Various Conditions. (Note: This data is for a structurally similar compound and is provided for illustrative purposes due to the lack of specific data for N,N-dimethyldecan-1-amine hydrochloride.)
| Condition | CMC (M) | Reference |
| In water at 25°C | 0.065 | wikipedia.org |
| Temperature dependence | U-shaped curve with a minimum around 300 K | mdpi.com |
Thermodynamics of Micellization
The process of micellization is a thermodynamically spontaneous event, characterized by changes in Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic).
The Gibbs free energy of micellization is typically negative, indicating that the formation of micelles is a spontaneous process. nih.govwikipedia.org The primary driving force for micellization is the hydrophobic effect , which leads to a positive entropy change (ΔS°mic). nih.govkruss-scientific.com This positive entropy change arises from the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate into the micelle core.
The enthalpy of micellization (ΔH°mic) can be either positive (endothermic) or negative (exothermic) and is often temperature-dependent. researchgate.netnih.gov For many ionic surfactants, micellization is endothermic at lower temperatures and becomes exothermic at higher temperatures. nih.gov This change is related to the temperature-dependent changes in water structure and hydrophobic interactions. A phenomenon known as enthalpy-entropy compensation is often observed, where a change in enthalpy is offset by a proportional change in entropy.
For decyltrimethylammonium chloride, the micellization process is entropically driven, and the Gibbs free energy is always negative and only slightly dependent on temperature. nih.gov
Table 2: Illustrative Thermodynamic Parameters of Micellization for a Related Cationic Surfactant (Decyltrimethylammonium Chloride) in Aqueous Solution. (Note: This data is for a structurally similar compound and is provided for illustrative purposes due to the lack of specific data for N,N-dimethyldecan-1-amine hydrochloride.)
| Thermodynamic Parameter | Value/Trend | Reference |
| ΔG°mic | Always negative, slightly temperature-dependent | nih.gov |
| ΔH°mic | Temperature-dependent (endothermic to exothermic) | nih.gov |
| ΔS°mic | Positive, indicating an entropically driven process | nih.gov |
Interfacial and Surface Activity
N,N-dimethyldecan-1-amine hydrochloride, like other surfactants, exhibits significant activity at interfaces, such as the air-water interface. This activity is a direct consequence of its amphiphilic structure.
Surface Tension Reduction and Adsorption at Interfaces
In an aqueous solution, N,N-dimethyldecan-1-amine hydrochloride molecules will preferentially adsorb at the air-water interface. The hydrophobic decyl tails orient themselves away from the water and towards the air, while the hydrophilic dimethylammonium head groups remain in the aqueous phase. This adsorption disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. As the concentration of the surfactant increases, the surface becomes more populated with surfactant molecules, and the surface tension decreases until the CMC is reached. At concentrations above the CMC, the interface is saturated with monomers, and further addition of the surfactant results in the formation of micelles in the bulk solution, with little to no further decrease in surface tension. wikipedia.org
Adsorption Isotherms and Surface Excess Concentration
The relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at a constant temperature is described by an adsorption isotherm. The Gibbs adsorption isotherm is a fundamental equation used to relate the change in surface tension to the surface excess concentration (Γ). The surface excess concentration is the amount of surfactant adsorbed per unit area of the interface. gjournals.orgnih.gov
For ionic surfactants, the Gibbs adsorption equation is often modified to account for the presence of counter-ions. The surface excess concentration can be calculated from the slope of the surface tension versus the logarithm of the surfactant concentration plot. researchgate.net
Table 3: Illustrative Surface Activity Parameters for a Related Cationic Surfactant. (Note: This data is for a structurally similar compound and is provided for illustrative purposes due to the lack of specific data for N,N-dimethyldecan-1-amine hydrochloride.)
| Parameter | Description | General Trend |
| Surface Tension | The force per unit length at the surface of a liquid. | Decreases with increasing surfactant concentration up to the CMC. |
| Surface Excess Concentration (Γ) | The amount of surfactant adsorbed per unit area at the interface. | Increases with increasing surfactant concentration up to the CMC. |
Aggregation Behavior and Supramolecular Structures
Above the CMC, N,N-dimethyldecan-1-amine hydrochloride molecules self-assemble into various supramolecular structures. The most common initial aggregates are spherical micelles. In these structures, the hydrophobic decyl tails form a liquid-like core, shielded from the aqueous environment by the hydrophilic dimethylammonium head groups which form the outer shell or corona.
The size and shape of these aggregates are not static and can be influenced by factors such as surfactant concentration, temperature, and ionic strength. At higher concentrations or in the presence of certain additives, spherical micelles can grow and transition into other morphologies, such as cylindrical or worm-like micelles, or even more complex liquid crystalline phases. These transitions are governed by the principles of molecular packing, where the geometry of the surfactant molecule (the relative size of the head group and the tail) dictates the preferred curvature of the aggregate surface.
The aggregation number, which is the average number of surfactant molecules in a micelle, is another important parameter characterizing the aggregation behavior. This can be determined by various experimental techniques, including fluorescence quenching and light scattering. For related alkyltrimethylammonium surfactants, aggregation numbers can vary depending on the alkyl chain length and solution conditions.
Formation of Vesicles, Bilayers, and other Liquid Crystalline Phases
The aggregation of amphiphilic molecules like N,N-dimethyldecan-1-amine;hydrochloride in aqueous solutions is a concentration-dependent phenomenon. As a cationic surfactant, it possesses a hydrophilic headgroup (the dimethylammonium chloride moiety) and a hydrophobic tail (the decyl chain). In dilute solutions, these molecules exist as monomers. As the concentration increases to the critical micelle concentration (CMC), they self-assemble into aggregates to minimize the unfavorable contact between the hydrophobic tails and water.
The initial aggregates are typically spherical micelles. At higher concentrations, transitions to other morphologies, such as cylindrical or worm-like micelles, can occur. The formation of more complex structures like vesicles, bilayers, and various liquid crystalline phases (e.g., lamellar, hexagonal) is also a characteristic feature of many surfactants. These transitions are governed by factors such as the molecular geometry of the surfactant (packing parameter), concentration, temperature, and the presence of additives. For this compound, it is expected to follow this general behavior, though specific phase diagrams and the precise conditions for the formation of these structures have not been detailed in available research.
Influence of Co-surfactants and Electrolytes on Aggregate Morphology
The self-assembly behavior of this compound is significantly influenced by the presence of co-surfactants and electrolytes.
Electrolytes: The addition of electrolytes, such as salts, has a pronounced effect on the aggregation of ionic surfactants like this compound. The counterions from the salt can screen the electrostatic repulsion between the positively charged headgroups of the surfactant molecules within an aggregate. This screening effect allows the surfactant molecules to pack more closely, which generally leads to a decrease in the CMC. Furthermore, this change in intermolecular forces can induce transitions in aggregate morphology, often from spherical to rod-like micelles or other more complex structures. The specific effect of a salt can depend on the nature of its ions.
Dynamic Light Scattering (DLS) for Aggregate Size and Distribution
Dynamic Light Scattering (DLS) is a primary technique used to determine the size of particles in a solution, such as the aggregates formed by this compound. DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. From these fluctuations, the diffusion coefficient of the particles can be calculated, which is then used to determine their hydrodynamic radius via the Stokes-Einstein equation.
Rheological Properties of Self-Assembled Systems (e.g., viscosity, viscoelasticity)
The rheological properties of a solution of this compound are closely linked to the morphology of the self-assembled structures present.
Viscosity: At concentrations below the CMC, the viscosity of the solution is expected to be close to that of the solvent (water). As micelles form and their concentration increases, the viscosity will gradually rise. A significant increase in viscosity is often observed at the transition from spherical to elongated, worm-like micelles. The entanglement of these long, flexible aggregates can lead to a dramatic thickening of the solution.
Viscoelasticity: Solutions containing entangled worm-like micelles often exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. This can be characterized by measurements of the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. The formation of a three-dimensional network of entangled micelles can result in gel-like properties. Specific data on the viscosity and viscoelasticity of this compound solutions are not documented in the available literature.
Protonation Equilibria and pH-Responsive Behavior in Aqueous Solutions
This compound is the salt of a tertiary amine, N,N-dimethyldecylamine. In aqueous solution, the behavior of this compound is pH-dependent due to the protonation equilibrium of the amine group.
The tertiary amine group can exist in a protonated (cationic) form or a deprotonated (neutral) form, depending on the pH of the solution. The equilibrium between these two states is characterized by the pKa of the conjugate acid (the protonated amine).
pH-Responsive Behavior: This protonation equilibrium imparts pH-responsive properties to the self-assembly of the surfactant.
At low pH (below the pKa): The amine headgroup will be predominantly protonated, and the molecule will behave as a cationic surfactant, readily forming micelles and other aggregates due to its amphiphilic nature.
As the pH increases towards and above the pKa: The amine headgroups will become deprotonated, losing their positive charge and becoming neutral. This change in the headgroup from ionic to non-ionic significantly alters the surfactant's properties, including its solubility and aggregation behavior. The reduction in electrostatic repulsion between headgroups can lead to changes in aggregate morphology and may even cause precipitation if the neutral form is not sufficiently water-soluble.
This pH-sensitivity makes this compound a "smart" material, as its properties can be tuned by changing the pH of the environment. However, specific studies detailing the pKa value and the precise pH-dependent phase behavior of this compound are not available in the reviewed literature.
Applications and Functional Roles in Chemical and Materials Science
Catalysis and Reaction Media
N,N-dimethyldecan-1-amine and its hydrochloride salt are functional components in several catalytic applications, leveraging the reactivity of the tertiary amine group.
N,N-dimethyldecan-1-amine hydrochloride belongs to the class of quaternary ammonium (B1175870) salts, which are archetypal phase-transfer catalysts (PTCs). tcichemicals.com These catalysts are essential for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. tcichemicals.com The efficacy of N,N-dimethyldecan-1-amine hydrochloride in this role is due to its amphipathic nature. The positively charged dimethylammonium group is hydrophilic, allowing it to interact with and dissolve in the aqueous phase, where it can pair with an anion. The long, ten-carbon decyl chain is lipophilic, which enables the ion pair to be shuttled across the phase boundary into the organic solvent where the reaction can proceed.
This mechanism is particularly valuable for nucleophilic substitution reactions, where an aqueous inorganic nucleophile (e.g., cyanide, halide, hydroxide) needs to react with an organic substrate dissolved in a nonpolar solvent. tcichemicals.comphasetransfer.com By transporting the nucleophilic anion into the organic phase, the PTC dramatically increases the reaction rate under mild conditions. tcichemicals.com
The unprotonated form, N,N-dimethyldecylamine, serves as a tertiary amine organocatalyst. Organocatalysis is a branch of catalysis that uses small organic molecules, avoiding the need for metal-based catalysts. researchgate.net Tertiary amines are effective as Lewis base catalysts. Recent research has highlighted the role of tertiary amines as simple, green, and metal-free organocatalysts for the chemical fixation of carbon dioxide into epoxides to produce cyclic carbonates, which are important synthetic intermediates. researchgate.net In such reactions, the tertiary amine can activate CO2, facilitating its insertion into the epoxide ring. researchgate.net While specific studies on N,N-dimethyldecylamine are not prevalent, its structural similarity to other effective tertiary amine catalysts suggests its potential in this capacity. Furthermore, amine organocatalysis is a growing field, with applications in reactions like C-H functionalization. nih.gov
Tertiary amines, such as N,N-dimethyldecylamine (the free base of the hydrochloride salt), can function as initiators or catalysts in certain polymerization reactions. They are known to initiate the ring-opening polymerization of monomers like epoxides and lactones. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the monomer and starting the polymerization chain.
The hydrochloride salt itself is not typically active as a basic or nucleophilic initiator; it would first require neutralization to its free base form. Beyond initiation, the free base N,N-dimethyldecylamine has been cited for its use in the post-synthesis modification of polymers, specifically in the pore expansion of functionalized mesoporous organosilicas, demonstrating its role in the structural tailoring of polymeric materials. sigmaaldrich.com
Advanced Materials Engineering
The unique structural characteristics of N,N-dimethyldecan-1-amine hydrochloride make it a valuable tool in the synthesis and protection of advanced materials.
Long-chain amines and their corresponding ammonium salts are widely used as structure-directing agents, or templates, in the synthesis of mesoporous materials. researchgate.netsigmaaldrich.com These materials are characterized by having pores with diameters between 2 and 50 nanometers. sigmaaldrich.com N,N-dimethyldecylamine is explicitly noted for its utility in the pore expansion of mesoporous organosilicas. sigmaaldrich.com
The synthesis process, often a sol-gel method, involves the self-assembly of surfactant-like molecules (in this case, the protonated amine) into micelles in a solution containing inorganic precursors, such as tetraethyl orthosilicate (B98303) (TEOS). sigmaaldrich.com The hydrophilic amine heads orient towards the aqueous medium, while the hydrophobic decyl tails aggregate to form the core of the micelle. The inorganic precursor then polymerizes around these micellar structures. Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a solid inorganic framework with a highly ordered, porous structure that mirrors the original micellar arrangement. sigmaaldrich.com This templating method allows for precise control over the material's final pore size and surface area. researchgate.net
| Property | Value | Unit |
|---|---|---|
| Surface Area | >800 | m²/g |
| Pore Volume | 0.8 - 1.2 | cm³/g |
| Pore Diameter | 2.5 - 4.0 | nm |
Amine salts, including N,N-dimethyldecan-1-amine hydrochloride, are effective corrosion inhibitors for metals and alloys, particularly in acidic environments such as hydrochloric acid (HCl). researchgate.net The primary mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov
In an acidic solution, the amine exists as a protonated cation. This cation can be physically adsorbed onto the metal surface, which is negatively charged due to the adsorption of chloride ions from the HCl. The inhibitor molecules displace water molecules and block both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites, thus functioning as a mixed-type inhibitor. nih.gov The efficiency of inhibition typically increases with the concentration of the inhibitor, as more of the metal surface becomes covered by the protective film. researchgate.net The long decyl chain contributes to the formation of a more compact and hydrophobic barrier, further enhancing protection.
Table 2: Illustrative Relationship Between Inhibitor Concentration and Efficiency Note: This table presents a typical trend observed for amine-based corrosion inhibitors in 1 M HCl and is for illustrative purposes.
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|---|---|---|
| 0 (Blank) | 15.2 | 0 |
| 0.1 | 4.1 | 73.0 |
| 0.5 | 2.3 | 84.9 |
Role as Emulsifying, Dispersing, and Wetting Agents
N,N-dimethyldecan-1-amine hydrochloride belongs to the class of cationic surfactants, which are compounds that reduce the surface tension between different phases, such as two liquids or a liquid and a solid. polymerchem.org This property makes them effective as emulsifying, dispersing, and wetting agents in numerous applications. ripublication.com
The efficacy of these surfactants stems from their amphiphilic nature. The positively charged dimethylammonium group serves as the hydrophilic (water-attracting) head, while the long decyl chain acts as the hydrophobic (water-repelling) tail. This structure allows the molecule to align itself at interfaces, reducing interfacial tension.
As an emulsifying agent , it facilitates the mixing of immiscible liquids, such as oil and water, by forming a stable emulsion. The surfactant molecules surround droplets of the dispersed phase, preventing them from coalescing. Cationic surfactants are particularly effective at emulsifying oils and organic matter, aiding in their removal from water. polymerchem.org
As a dispersing agent , it helps to break down and distribute solid particles uniformly within a liquid medium, preventing them from settling or clumping. This action is crucial in formulations like paints and coatings to ensure even distribution of pigments and fillers. citycatpigments.comknowde.com
As a wetting agent , it lowers the surface tension of a liquid, allowing it to spread more easily across a solid surface. The related compound, N,N-dimethyldecylamine N-oxide, is noted for its excellent wetting and grease-cutting properties. atamanchemicals.com This function is vital in applications requiring thorough surface coverage, such as in cleaning formulations and agricultural sprays. google.com
| Functional Role | Underlying Mechanism | Primary Application Area |
|---|---|---|
| Emulsifying Agent | Reduces interfacial tension between immiscible liquids (e.g., oil and water), stabilizing droplet dispersions. | Industrial cleaning, cosmetics, food processing. |
| Dispersing Agent | Adsorbs onto solid particle surfaces, preventing aggregation and promoting uniform suspension in a liquid. | Paints, inks, pigment formulations. |
| Wetting Agent | Lowers the surface tension of a liquid, increasing its ability to spread over a solid surface. | Detergents, agricultural formulations, industrial coatings. |
Incorporation into Polymeric Systems for Modified Surface Properties
The parent tertiary amine of the hydrochloride, N,N-dimethyldecylamine, serves as a key reactant in the synthesis of modified polymers, where it is used to impart specific surface properties. Its incorporation can alter characteristics such as hydrophilicity, conductivity, and chemical reactivity.
A notable application is in the preparation of comb-shaped quaternized poly(2,6-dimethylphenylene oxide) (PPO). sigmaaldrich.comsigmaaldrich.com In this process, the N,N-dimethyldecylamine is used to create quaternary ammonium side chains on the main polymer backbone. This modification transforms the polymer into an ionomer with enhanced properties for applications like membranes in fuel cells or water treatment systems.
Furthermore, N,N-dimethyldecylamine is utilized in the synthesis of specialized stationary phases for chromatography. It is a precursor for creating a QA C10 stationary phase, which features a quaternary ammonium group positioned between a propyl and a decyl chain. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This structure is designed for specific separation tasks in analytical chemistry, where the modified surface properties of the silica (B1680970) or polymer support are critical for performance.
Applications in Nanomaterials Synthesis and Stabilization
In the field of nanotechnology, the precursor N,N-dimethyldecylamine has been investigated for its role as a surface-modifying agent in the synthesis and stabilization of nanomaterials. Its function is primarily to control the growth and prevent the aggregation of nanoparticles, thereby influencing their final size, shape, and stability.
Research has specifically identified N,N-dimethyldecylamine as a capping agent in the synthesis of nanoparticles. During synthesis, the amine molecules adsorb onto the surface of the growing nanocrystals. The hydrophobic decyl chains extend outwards, creating a protective layer that sterically hinders the particles from coming into close contact and agglomerating. This control over particle morphology is essential for tailoring the material's properties for specific applications.
Additionally, N,N-dimethyldecylamine is employed as a swelling or pore-expanding agent in the creation of mesoporous materials. It has been used in the synthesis of pore-expanded MCM-41 silica and aminopropyl-functionalized ethane-bridged bifunctional periodic mesoporous organosilicas (APEPMOs). sigmaaldrich.comsigmaaldrich.com In these applications, the amine intercalates into the surfactant template used to structure the pores, effectively enlarging the pore diameter and volume of the final calcined material.
Environmental Science and Engineering
Adsorption Technologies for Gas Separation (e.g., CO2 capture)
Amine-based technologies are a cornerstone of post-combustion CO2 capture, where aqueous solutions of amines are used to chemically absorb CO2 from flue gas streams. bellona.org This process typically utilizes short-chain or sterically hindered amines such as monoethanolamine (MEA), methyldiethanolamine (MDEA), and piperazine. bellona.org These amines are effective due to their reversible reaction with CO2 and high water solubility. bellona.org
However, there is a lack of specific research in the available scientific literature detailing the use of N,N-dimethyldecan-1-amine or its hydrochloride salt in CO2 capture applications. The long hydrophobic decyl chain of this compound would likely result in low water solubility and a lower amine density compared to traditional solvents, potentially making it less efficient for bulk CO2 removal from gas streams.
Studies on Environmental Fate and Degradation Mechanisms
The environmental fate of N,N-dimethyldecan-1-amine hydrochloride is informed by studies on its parent amine and closely related long-chain alkyldimethylamines. Data on the C12 analogue, N,N-dimethyldodecylamine, serves as a strong proxy and indicates that these compounds are considered readily biodegradable. env.go.jpoecd.org
In an activated sludge simulation test, N,N-dimethyldodecylamine demonstrated a mean primary degradation of 99.6%. oecd.org Further testing using the closed bottle method, which measures ultimate biodegradation, showed approximately 70-80% degradation after 28 days, fulfilling the 10-day window criterion for ready biodegradability. oecd.org The degradation pathway for long-chain alkylamines is believed to proceed via cleavage of the C-N bond, which yields an alkanal and ammonium. nih.gov These intermediates can then enter existing metabolic pathways and be fully mineralized. nih.gov
Despite its biodegradability, the compound's release into the environment is a consideration. A multi-media model prediction for N,N-dimethyldodecylamine suggested that if released, the majority would be distributed to the atmosphere (75.2%) and soil (16.3%). env.go.jp
| Test Method | Inoculum | Result | Duration | Classification |
|---|---|---|---|---|
| Activated Sludge Simulation | Domestic Activated Sludge | 99.6% Primary Degradation | Not Specified | High Primary Degradation |
| Closed Bottle Test (OECD 301D) | Activated Sludge | ~70% Biodegradation | 28 days | Readily Biodegradable |
| Closed Bottle Test | River Water | ~80% Biodegradation | 28 days | Readily Biodegradable |
Role in Water Treatment Processes
As a cationic surfactant, N,N-dimethyldecan-1-amine hydrochloride has potential roles in various water treatment processes. polymerchem.org Cationic surfactants are utilized for their ability to interact with negatively charged particles and microorganisms present in water. polymerchem.org
One key function is as a flocculant or coagulant aid . polymerchem.org In wastewater, many suspended solids and organic particles carry a negative surface charge, which keeps them dispersed. The positive charge of a cationic surfactant can neutralize these particles, allowing them to aggregate into larger flocs that can be more easily removed through sedimentation or filtration. polymerchem.org
Additionally, many cationic surfactants, particularly quaternary ammonium compounds, exhibit biocidal properties . sigmadafclarifiers.com They can be used as disinfectants to control the growth of bacteria, algae, and other microorganisms in water systems, helping to prevent biofouling and maintain water quality. polymerchem.org This property also makes them useful in processes such as sludge dewatering. polymerchem.org The widespread use of these compounds also necessitates methods for their removal from wastewater, with adsorption onto materials like activated carbon being an effective technique. usamv.ro
Analytical Monitoring and Detection in Environmental Matrices
The detection and quantification of N,N-dimethyldecan-1-amine and its salts in environmental matrices are crucial for monitoring its distribution and potential ecological impact. As a cationic surfactant, it can enter aquatic and terrestrial systems through various industrial and commercial waste streams. Its analysis in complex matrices such as river water, seawater, and soil requires sensitive and selective analytical methodologies.
Advanced chromatographic techniques are the primary means for the analytical monitoring of long-chain alkylamines like N,N-dimethyldecan-1-amine. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the methods of choice due to their high sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of non-volatile, polar, or thermally labile compounds like N,N-dimethyldecan-1-amine in aqueous samples. A typical workflow involves a sample preparation step to extract and concentrate the analyte from the environmental matrix, followed by instrumental analysis. Solid-phase extraction (SPE) is a commonly used sample preparation technique. nih.gov For instance, a method developed for the determination of the closely related N,N-dimethyldodecylamine in river and sea water utilized SPE for sample clean-up and concentration, followed by analysis using LC-MS/MS. This approach allows for the detection of the analyte at very low concentrations, with method detection limits (MDLs) in the nanogram per liter (ng/L) range. nih.gov The high selectivity of tandem mass spectrometry (MS/MS) is essential for minimizing interference from the complex sample matrix. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique for the analysis of volatile and semi-volatile organic compounds. While N,N-dimethyldecan-1-amine itself can be analyzed by GC, derivatization may sometimes be employed to improve its chromatographic behavior and detection sensitivity. cdc.gov GC-MS methods have been successfully developed for the determination of related C12-C16 alkyldimethylamines in biological samples, which can be adapted for environmental matrices. researchgate.net The choice of sample extraction method, such as liquid-liquid extraction (LLE) or SPE, is critical for achieving the desired sensitivity and accuracy. nih.gov
The table below summarizes key research findings on the analytical detection of N,N-dimethyldecylamine and related long-chain alkylamines in environmental and biological samples.
| Analyte | Matrix | Analytical Method | Sample Preparation | Method Detection Limit (MDL) | Reference |
| N,N-dimethyldodecylamine | River and Sea Water | LC-MS/MS | Solid-Phase Extraction (SPE) | 4.7 ng/L | nih.gov |
| C12-C16 alkyldimethylamines | Human Blood | GC-MS | Liquid-Liquid Extraction | Not Specified | researchgate.net |
| Dimethylamine (B145610) & Trimethylamine | Seafood | Gas Chromatography (GC) with Nitrogen-Phosphorus Detector | Perchloric Acid Extraction followed by LLE | Not Specified | nih.gov |
Applications in Protein Solubilization and Macromolecular Interactions
N,N-dimethyldecan-1-amine hydrochloride, as a cationic surfactant, possesses amphiphilic properties that make it relevant in the field of biochemistry, particularly in the solubilization of proteins and the study of macromolecular interactions. Its structure, featuring a long hydrophobic decyl chain and a hydrophilic dimethylammonium headgroup, allows it to interact with both nonpolar and polar moieties of macromolecules like proteins.
Protein Solubilization: The primary challenge in studying membrane proteins is their inherent insolubility in aqueous buffers due to their large hydrophobic surfaces that are normally embedded within the lipid bilayer of cell membranes. Detergents are essential tools to extract these proteins from the membrane and maintain their solubility and structural integrity in an aqueous environment. thermofisher.comfujifilm.com
N,N-dimethyldecan-1-amine hydrochloride, being a cationic surfactant, can mimic the amphipathic environment of the lipid bilayer. The hydrophobic tails of the surfactant molecules aggregate around the hydrophobic transmembrane domains of the protein, forming a micelle-like structure. This complex shields the protein's hydrophobic surfaces from the aqueous solvent, thereby rendering the protein soluble. thermofisher.com
While direct studies on N,N-dimethyldecan-1-amine hydrochloride are limited, the behavior of structurally similar surfactants provides significant insight. For example, N,N-dimethyldodecylamine N-oxide (DDAO), an amphoteric surfactant, is widely used for the extraction and solubilization of membrane proteins. nih.gov Studies have shown that DDAO can induce unfolding of globular proteins at concentrations above its critical micelle concentration (CMC), forming a protein-surfactant complex. nih.gov This interaction is driven by the association of the surfactant's hydrophobic tail with the protein's hydrophobic regions.
The effectiveness of a detergent in solubilizing a membrane protein without causing denaturation depends on a delicate balance of its properties, including the length of the alkyl chain, the nature of the headgroup, and its CMC. mdpi.com Cationic surfactants like N,N-dimethyldecan-1-amine hydrochloride can interact with negatively charged residues on the protein surface, which can influence the stability and conformation of the solubilized protein.
Macromolecular Interactions: The interaction between surfactants and proteins is a complex process that can influence protein structure and function. Below the CMC, individual surfactant molecules may bind to specific sites on a protein. Above the CMC, cooperative binding often occurs, leading to the formation of protein-decorated micelles and potentially causing conformational changes or unfolding of the protein. nih.gov
The study of these interactions is crucial for understanding how detergents affect protein stability and activity. Techniques such as fluorescence spectroscopy, circular dichroism, and small-angle X-ray scattering (SAXS) are used to characterize the structural changes in proteins upon interaction with surfactants. nih.gov The interaction of N,N-dimethyldecan-1-amine hydrochloride with proteins would be governed by both hydrophobic interactions between its decyl chain and nonpolar protein residues, and electrostatic interactions between its positively charged headgroup and negatively charged amino acid side chains (e.g., aspartate and glutamate). These interactions can be modulated by factors such as pH and ionic strength of the solution.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules. These calculations can elucidate electronic structure, predict spectroscopic data, and unravel reaction mechanisms.
The interaction between the N,N-dimethyldecylammonium cation and the chloride anion is primarily electrostatic. DFT studies on other amine hydrochlorides have investigated the nature of the N-H···Cl hydrogen bond. These studies reveal the strength and nature of this interaction, which influences the crystal packing in the solid state and the ion-pairing behavior in solution.
A hypothetical DFT analysis of N,N-dimethyldecan-1-amine;hydrochloride would involve optimizing the geometry of the ion pair to find the most stable conformation. This would be followed by calculations of the molecular orbitals to understand the electronic distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. It is expected that the HOMO would be localized on the chloride anion, while the LUMO would be associated with the ammonium (B1175870) cation.
Table 1: Hypothetical DFT Calculation Results for a Tertiary Amine Hydrochloride
| Parameter | Predicted Value/Observation | Significance |
| N-H Bond Length | ~1.03 Å | Indicates a typical covalent bond formed upon protonation. |
| N-H···Cl Distance | ~2.0 - 2.5 Å | Suggests a strong hydrogen bonding interaction. |
| Mulliken Charge on N | Positive, but < +1 | Shows delocalization of the positive charge. |
| HOMO-LUMO Gap | Moderate | Influences the electronic stability and reactivity of the compound. |
Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts for organic molecules can be achieved with good accuracy using DFT calculations or machine learning models. nih.govnih.govresearchgate.net For this compound, the protonation of the nitrogen atom would lead to a significant downfield shift of the protons on the N-methyl groups and the alpha-methylene group of the decyl chain compared to the free amine. This is due to the deshielding effect of the positive charge on the nitrogen. Computational models can predict these shifts by calculating the magnetic shielding tensors of the nuclei. nih.gov
IR Spectroscopy: The infrared (IR) spectrum of this compound would be distinctly different from its free amine counterpart. The most notable feature would be the appearance of a broad and strong absorption band in the 2400-2700 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in tertiary amine salts. The C-H stretching vibrations of the methyl and decyl groups would appear around 2850-2960 cm⁻¹. DFT frequency calculations can simulate the IR spectrum by computing the vibrational frequencies and their corresponding intensities, providing a theoretical spectrum that can be compared with experimental results. diva-portal.orgcardiff.ac.ukbiorxiv.orgbiorxiv.org
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopy | Predicted Feature | Approximate Wavenumber/Chemical Shift |
| IR | N-H⁺ stretch | 2400-2700 cm⁻¹ (broad) |
| IR | C-H stretch (alkyl) | 2850-2960 cm⁻¹ |
| ¹H NMR | -N⁺H- | Variable, depends on solvent and concentration |
| ¹H NMR | -N⁺(CH₃)₂ | ~2.8 - 3.2 ppm |
| ¹H NMR | -CH₂-N⁺- | ~3.0 - 3.4 ppm |
While specific reaction mechanism studies involving this compound are scarce, computational chemistry provides a framework for understanding its reactivity. For instance, the formation of the hydrochloride salt itself is a simple acid-base reaction. quora.com
More complex reactions, such as the Eschweiler-Clarke methylation, which involves the formation of a tertiary amine, have been studied using DFT. mdpi.com These studies elucidate the reaction pathway, identify transition states, and calculate activation energies. For a hypothetical reaction involving this compound, such as a Hofmann elimination, computational methods could be used to model the reaction mechanism. libretexts.org This would involve identifying the transition state for the E2 elimination, where a base removes a beta-hydrogen, leading to the formation of an alkene and trimethylamine. The calculations would provide insights into the stereochemistry and regioselectivity of the reaction.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. These simulations can provide detailed information about the dynamics of self-assembly processes and the interactions of molecules with their environment.
Due to its amphiphilic nature, with a polar ammonium head group and a long nonpolar decyl tail, this compound is expected to exhibit self-assembly in aqueous solutions, forming micelles above a certain concentration (the critical micelle concentration). MD simulations can be employed to study the dynamics of this process. nih.govpusan.ac.krmdpi.com
A typical simulation would involve placing a number of this compound molecules and chloride ions in a box of water molecules. The simulation would then track the positions and velocities of all atoms over time. The analysis of the simulation trajectory would reveal how the individual molecules aggregate, with the hydrophobic decyl chains clustering together to minimize their contact with water, while the hydrophilic ammonium head groups remain exposed to the aqueous environment. These simulations can provide data on the size, shape, and structure of the resulting micelles, as well as the dynamics of individual molecules entering and leaving the micelle.
MD simulations are also invaluable for studying the interactions between this compound and solvent molecules. In an aqueous solution, the simulation would show the hydration shell around the ammonium head group, with water molecules oriented to form hydrogen bonds with the N-H⁺ group. The chloride anion would also be solvated by water molecules. The hydrophobic decyl chain would have a more disordered and transient interaction with water. researchgate.netnih.govbohrium.com
The interaction with other chemical species can also be investigated. For example, simulations could model the interaction of the micelles with other organic molecules, providing insights into solubilization and encapsulation phenomena. The binding of the N,N-dimethyldecylammonium cation to surfaces or macromolecules could also be studied, which is relevant for applications in materials science and biology. nih.gov
Structure-Activity Relationship (SAR) Modeling for Chemical Applications
Theoretical and computational chemistry provides powerful tools to investigate the relationship between the molecular structure of a compound and its macroscopic properties. For N,N-dimethyldecan-1-amine hydrochloride, a cationic surfactant, structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models are instrumental in understanding and predicting its behavior in various chemical applications. These models correlate molecular descriptors with functional properties, enabling the rational design of surfactants with tailored performance characteristics.
Correlation of Molecular Structure with Surfactant Properties
The surfactant properties of N,N-dimethyldecan-1-amine hydrochloride are intrinsically linked to its amphiphilic nature, characterized by a hydrophilic dimethylammonium headgroup and a hydrophobic decyl tail. Computational models can elucidate how modifications to this structure influence key surfactant behaviors such as micellization, surface tension reduction, and adsorption at interfaces.
The self-assembly of surfactant molecules into micelles is a critical phenomenon. Molecular dynamics (MD) simulations can model the aggregation process, providing insights into the critical micelle concentration (CMC), micelle shape and size, and the dynamics of micelle formation. For cationic surfactants, a well-established trend is the decrease in CMC with increasing length of the hydrophobic alkyl chain. This is due to the increased hydrophobicity driving the molecules to aggregate and minimize their contact with water. A linear relationship often exists between the logarithm of the CMC and the number of carbon atoms in the alkyl chain for a homologous series.
The structure of the headgroup also plays a crucial role. For N,N-dimethyldecan-1-amine hydrochloride, the small and positively charged dimethylammonium group influences the packing of surfactant molecules at interfaces and in micelles. The electrostatic repulsion between the cationic headgroups is a key factor that counteracts the hydrophobic attraction of the tails. This balance determines the geometry and stability of the resulting aggregates.
QSAR models for surfactants often employ a variety of molecular descriptors to quantify the structural features. These can include topological indices, quantum chemical parameters, and steric descriptors. For instance, the hydrophobicity of the alkyl chain can be represented by descriptors such as the octanol-water partition coefficient (logP), while the properties of the headgroup can be described by its charge distribution and size.
Table 1: Predicted Influence of Structural Modifications on Surfactant Properties of N,N-dimethyldecan-1-amine Hydrochloride Analogs
| Structural Modification | Predicted Effect on CMC | Predicted Effect on Surface Tension Reduction | Rationale |
| Increase in alkyl chain length (e.g., to dodecyl) | Decrease | Increased efficiency | Greater hydrophobic driving force for micellization and surface adsorption. |
| Decrease in alkyl chain length (e.g., to octyl) | Increase | Decreased efficiency | Weaker hydrophobic interactions. |
| Branching of the alkyl chain | Increase | May decrease packing efficiency | Steric hindrance can disrupt efficient packing at interfaces and in micelles. |
| Modification of the headgroup (e.g., substitution of methyl groups with ethyl groups) | Minor Increase | May decrease packing efficiency | Increased steric bulk of the headgroup can lead to less dense packing. |
Prediction of Performance in Catalytic or Material Applications
The application of N,N-dimethyldecan-1-amine hydrochloride in catalysis and material science can also be explored using computational modeling. In catalysis, surfactants can act as phase transfer agents, create micro-heterogeneous reaction environments in micellar catalysis, or serve as templates for the synthesis of porous materials.
In micellar catalysis, the micelles of N,N-dimethyldecan-1-amine hydrochloride can concentrate reactants within their core or at the micelle-water interface, thereby accelerating reaction rates. The catalytic efficiency is dependent on the ability of the micelles to solubilize the reactants and stabilize the transition state of the reaction. SAR models can be developed to correlate the micellar properties, such as aggregation number and core hydrophobicity, with the observed catalytic activity.
For material applications, such as the templating of mesoporous materials, the self-assembly of N,N-dimethyldecan-1-amine hydrochloride into ordered structures is paramount. Computational simulations can predict the phase behavior of the surfactant at different concentrations and temperatures, guiding the synthesis of materials with desired pore sizes and structures. The interactions between the cationic headgroup of the surfactant and the inorganic precursors of the material are critical in this process and can be modeled using quantum mechanical methods.
Predictive models for the performance of amines in various applications, such as CO2 capture, have demonstrated the utility of correlating chemical structure with degradation rates and other performance metrics. Similar approaches can be applied to predict the stability and efficacy of N,N-dimethyldecan-1-amine hydrochloride in specific catalytic or material synthesis environments. These models can incorporate descriptors related to the reactivity of the amine headgroup and the steric hindrance provided by the alkyl chain.
Table 2: Computational Descriptors for Predicting Performance in Chemical Applications
| Application | Key Performance Metric | Relevant Molecular Descriptors | Computational Method |
| Micellar Catalysis | Reaction Rate Enhancement | Aggregation Number, Micelle Core Hydrophobicity, Solubilization Capacity | Molecular Dynamics (MD) Simulations |
| Material Templating | Pore Size and Structure | Surfactant Packing Parameter, Phase Diagram | Self-Consistent Field Theory, MD Simulations |
| General Chemical Stability | Degradation Rate | Bond Dissociation Energies, Steric Hindrance Parameters, pKa | Density Functional Theory (DFT), QSAR |
While specific predictive models for N,N-dimethyldecan-1-amine hydrochloride are not extensively reported in the literature, the principles derived from the study of analogous cationic surfactants and amines provide a robust framework for its theoretical and computational investigation.
Future Research Directions and Interdisciplinary Prospects
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of tertiary amines and their corresponding quaternary ammonium (B1175870) salts often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research will likely focus on developing more sustainable and efficient synthetic pathways for N,N-dimethyldecan-1-amine hydrochloride, drawing inspiration from recent advancements in catalysis and biotechnology.
One promising area is the exploration of biocatalytic methods . The use of enzymes, such as lipases, carboxylic acid reductases, and transaminases, could enable the direct synthesis of long-chain primary amines from renewable triglycerides and oils. researchgate.netnih.gov Subsequent enzymatic or chemo-catalytic N-methylation could provide a greener route to the tertiary amine precursor. sciencedaily.com This approach aligns with the principles of green chemistry by utilizing renewable feedstocks and operating under mild reaction conditions. rsc.org
Another key direction is the development of catalytic amination processes that utilize renewable resources . Research into the amination of biomass-derived oxygenates is gaining traction, offering a potential pathway to produce a wide range of amines from sustainable starting materials. acs.org Furthermore, the development of catalysts for the direct amination of fatty alcohols, which can be derived from renewable sources, presents a more atom-economical route compared to traditional methods that may start from alkyl halides.
The design of biodegradable cationic surfactants is also a critical area of future research. This involves incorporating cleavable linkages, such as ester or carbonate groups, into the molecular structure. nih.gov While this may alter the specific structure of N,N-dimethyldecan-1-amine hydrochloride, the principles can be applied to develop new, more environmentally friendly analogues. A comparative analysis of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for N,N-Dimethyldecan-1-amine Hydrochloride and Analogues
| Synthetic Route | Feedstock | Key Advantages | Research Focus |
|---|---|---|---|
| Traditional Alkylation | Petrochemical-based alkyl halides and amines | Well-established, high yields | Reducing waste, improving energy efficiency |
| Biocatalytic Synthesis | Renewable triglycerides, fatty acids | Mild conditions, high selectivity, renewable feedstock | Enzyme discovery and engineering, process optimization |
| Catalytic Amination of Bio-alcohols | Biomass-derived alcohols | Atom economy, use of renewable resources | Catalyst development, reaction engineering |
| Synthesis of Biodegradable Analogues | Fatty acids, bio-based diols | Enhanced biodegradability, reduced environmental impact | Design of cleavable linkers, performance evaluation |
Exploration of N,N-Dimethyldecan-1-amine Hydrochloride in Emerging Technologies
The unique self-assembly properties of cationic surfactants like N,N-dimethyldecan-1-amine hydrochloride make them attractive candidates for a variety of emerging technologies. Future research is expected to delve into its application in nanotechnology, advanced materials, and biomedical fields.
In the realm of nanotechnology , this surfactant could be investigated as a templating agent for the synthesis of mesoporous materials , particularly mesoporous silica (B1680970) nanoparticles. nih.govresearchgate.net The size and shape of the surfactant micelles can direct the formation of porous structures with high surface areas, which are valuable in catalysis, separation, and drug delivery. researchgate.netgoogle.com
The potential role of N,N-dimethyldecan-1-amine hydrochloride in drug and gene delivery also warrants further investigation. Cationic lipids and surfactants are known to form complexes with nucleic acids, facilitating their entry into cells. nih.govnih.govnih.govresearchgate.net Research could focus on formulating liposomes or nanoparticles with this surfactant for the targeted delivery of therapeutic agents.
Furthermore, the application of this compound in the development of stimuli-responsive materials is a promising avenue. The self-assembly of surfactants can be sensitive to changes in temperature, pH, and ionic strength, which could be harnessed to create materials that release encapsulated substances in response to specific environmental cues.
Advanced In-Situ Characterization of Dynamic Processes
A deeper understanding of the self-assembly and dynamic behavior of N,N-dimethyldecan-1-amine hydrochloride at a molecular level is crucial for its effective application. Future research will increasingly rely on advanced in-situ characterization techniques to probe these processes in real-time.
Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for studying the size, shape, and internal structure of micelles and other self-assembled aggregates in solution. rsc.orgresearchgate.net In-situ SANS and SAXS studies can provide valuable insights into how factors like concentration, temperature, and the presence of additives influence the morphology of the aggregates formed by N,N-dimethyldecan-1-amine hydrochloride. rsc.orgresearchgate.net
Cryogenic-Transmission Electron Microscopy (cryo-TEM) offers direct visualization of surfactant aggregates in their native, hydrated state. researchgate.netacs.orgmdpi.com This technique can reveal the detailed morphology of vesicles, micelles, and other complex structures, providing a visual complement to the data obtained from scattering techniques. nih.govnih.gov The application of these advanced techniques is summarized in Table 2.
Table 2: Advanced In-Situ Characterization Techniques for Studying N,N-Dimethyldecan-1-amine Hydrochloride
| Technique | Information Obtained | Potential Research Applications |
|---|---|---|
| Small-Angle Neutron Scattering (SANS) | Micelle size, shape, aggregation number, and inter-micellar interactions. | Studying the influence of temperature, concentration, and additives on self-assembly. |
| Small-Angle X-ray Scattering (SAXS) | Similar to SANS, provides information on aggregate structure and morphology. | Real-time monitoring of polymerization-induced self-assembly. |
| Cryogenic-Transmission Electron Microscopy (cryo-TEM) | Direct visualization of the morphology of self-assembled structures. | Characterizing complex aggregates like vesicles and bilayer ribbons. |
| Neutron Spin Echo (NSE) | Probing the dynamics of surfactant membranes and micelles. | Investigating the flexibility and fluctuations of self-assembled structures. |
Integration with Green Chemistry Principles
The future development and application of N,N-dimethyldecan-1-amine hydrochloride will be increasingly guided by the principles of green chemistry. This involves a holistic approach to minimizing the environmental impact of the chemical's lifecycle, from its synthesis to its ultimate fate in the environment.
A key focus will be on conducting thorough life cycle assessments (LCA) for various synthetic routes. acs.orgsurrey.ac.uknih.govnih.gov LCA provides a comprehensive evaluation of the environmental burdens associated with a product, process, or activity, enabling the identification of more sustainable options. researchgate.net
Research into the biodegradability of N,N-dimethyldecan-1-amine hydrochloride and its potential intermediates and degradation products is also crucial. nih.govnih.govscirp.org Understanding the mechanisms of biodegradation will inform the design of more environmentally benign surfactants. The development of inherently biodegradable quaternary ammonium salts is a significant step in this direction. nih.gov
Furthermore, the application of techno-economic analyses will be essential to ensure that sustainable alternatives are also economically viable. acs.orgsurrey.ac.uknih.govnih.govresearchgate.net
Synergistic Research Across Chemistry, Materials Science, and Environmental Engineering
The full potential of N,N-dimethyldecan-1-amine hydrochloride can be realized through synergistic research that bridges multiple scientific disciplines.
In materials science , the interaction of this cationic surfactant with polymers opens up possibilities for creating novel functional materials. The formation of polymer-surfactant complexes can be used to control the rheology of solutions and to mediate the deposition of colloidal particles. mdpi.com This has potential applications in the development of functional coatings for textiles , imparting properties such as antimicrobial activity or controlled release of active agents. dergipark.org.trmdpi.comrsc.orgnih.govcht.com
From an environmental engineering perspective, the cationic nature of N,N-dimethyldecan-1-amine hydrochloride makes it a candidate for applications such as mineral flotation , where it can selectively bind to negatively charged mineral surfaces. scirp.org Its potential use in wastewater treatment, for example, in the removal of anionic pollutants, could also be explored.
The synergistic interplay between N,N-dimethyldecan-1-amine hydrochloride and other chemical species, such as biopolymers, could lead to the development of advanced materials with tailored properties for a range of applications, from personal care products to industrial formulations.
Q & A
Q. What are the optimized synthetic routes for N,N-dimethyldecan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Direct N-methylation : Primary decan-1-amine can undergo N-methylation using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃). Yields depend on stoichiometry and reaction time .
- Reductive Amination : Decanal and dimethylamine can react via reductive amination using NaBH₃CN or H₂/Pd-C. Solvent choice (e.g., methanol vs. THF) and pH control (6–7) are critical to minimize side products like tertiary amine over-alkylation .
- Hydrochloride Formation : The free amine is treated with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt. Purity is enhanced by recrystallization in ethanol/acetone mixtures .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing N,N-dimethyldecan-1-amine hydrochloride?
Methodological Answer:
- ¹H/¹³C NMR : Peaks at δ 2.2–2.4 ppm (N–CH₃) and δ 1.2–1.6 ppm (aliphatic chain) confirm structure. D₂O exchange resolves amine proton splitting .
- FTIR : Stretching vibrations at 2700–2500 cm⁻¹ (N⁺–H) and 1630 cm⁻¹ (C–N⁺) distinguish the hydrochloride form from the free base .
- HPLC-MS : Reverse-phase C18 columns with 0.1% TFA in water/acetonitrile gradients separate impurities. ESI-MS in positive mode shows [M+H]⁺ at m/z 214.2 (free amine) and [M+Cl]⁻ at m/z 250.6 (hydrochloride) .
Q. What are the critical safety considerations when handling N,N-dimethyldecan-1-amine hydrochloride in laboratory settings?
Methodological Answer:
- Toxicity : Avoid inhalation/contact; use fume hoods and nitrile gloves. LD₅₀ (oral, rat) for similar amines is ~500 mg/kg, indicating moderate toxicity .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .
- Spill Management : Neutralize with diluted acetic acid, adsorb with vermiculite, and dispose as hazardous waste .
Advanced Research Questions
Q. How can N,N-dimethyldecan-1-amine hydrochloride be utilized in the development of lipid-based drug delivery systems?
Methodological Answer:
- Cationic Lipid Synthesis : Its long alkyl chain and tertiary amine group enable conjugation with PEGylated lipids for siRNA/mRNA encapsulation. Ethanol injection methods at 60°C optimize nanoparticle size (80–120 nm) and zeta potential (+25–35 mV) .
- pH-Responsive Release : The hydrochloride salt stabilizes liposomes at physiological pH (7.4) but dissociates in acidic tumor microenvironments (pH 6.5), triggering payload release. In vitro validation requires dialysis membrane assays with fluorescence-tagged cargo .
Q. What catalytic systems enhance the efficiency of N-alkylation reactions involving long-chain amines like N,N-dimethyldecan-1-amine?
Methodological Answer:
- Nickel Catalysts : Bis(1,5-cyclooctadiene)nickel with bulky N-heterocyclic carbene ligands (e.g., 7H-Acenaphth[1,2-d]imidazolium chloride) enables C–N coupling at 35°C in toluene, achieving >90% yield with minimal β-hydride elimination .
- Photoredox Catalysis : Ru(bpy)₃²⁺ under blue light (450 nm) facilitates single-electron transfer (SET) for radical-mediated alkylation, ideal for sterically hindered substrates .
Q. How does the hydrochloride salt form influence the stability and solubility of N,N-dimethyldecan-1-amine under varying pH conditions?
Methodological Answer:
- Solubility : The hydrochloride salt increases water solubility (5–10 mg/mL at pH 3–4) vs. the free base (<1 mg/mL). Solubility drops at pH >7 due to deprotonation .
- Stability Studies : Accelerated degradation tests (40°C/75% RH) show 95% purity retention over 6 months for the hydrochloride vs. 80% for the free base. LC-MS identifies oxidation byproducts (e.g., N-oxide) in the free amine .
Q. What mechanistic insights explain the role of N,N-dimethyldecan-1-amine hydrochloride in surfactant-mediated membrane disruption studies?
Methodological Answer:
- Membrane Interaction : The compound inserts into lipid bilayers via hydrophobic alkyl chains, while the cationic headgroup disrupts phospholipid packing. Surface plasmon resonance (SPR) shows a binding affinity (Kd) of 0.8 µM for DOPC vesicles .
- Antimicrobial Activity : At 50 µg/mL, it reduces E. coli viability by 4-log via outer membrane permeabilization (SYTOX Green uptake assay). Synergy with polymyxin B lowers effective concentrations 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
